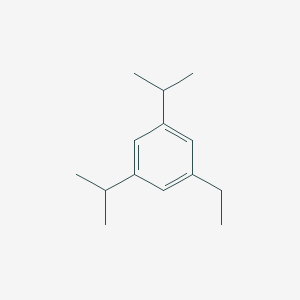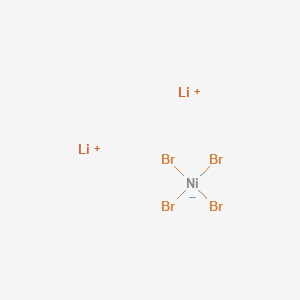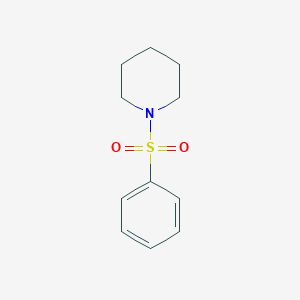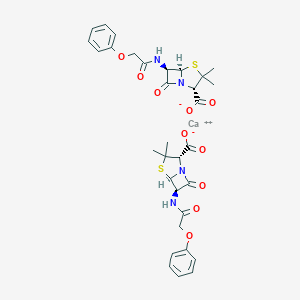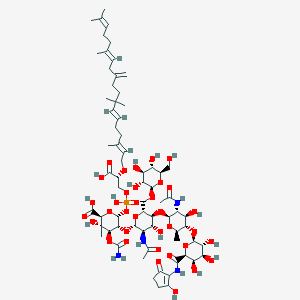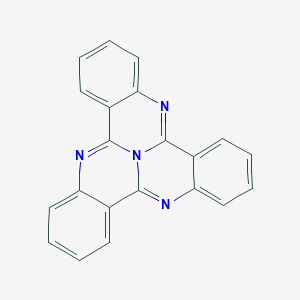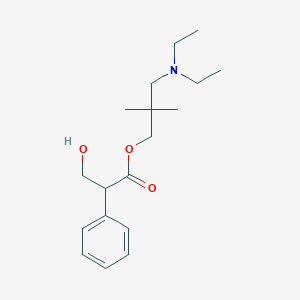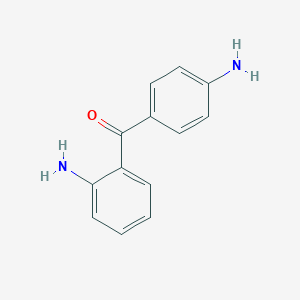![molecular formula C7H12 B086710 Spiro[3.3]heptane CAS No. 174-74-3](/img/structure/B86710.png)
Spiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.3]heptane is a bicyclic organic compound that contains a seven-membered ring and a three-membered ring fused together. It has a unique structure and interesting properties that have attracted the attention of researchers in different fields.3]heptane.
Mécanisme D'action
The mechanism of action of spiro[3.3]heptane derivatives depends on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. Other spiro[3.3]heptane derivatives have been shown to inhibit viral replication by targeting viral proteases or polymerases. The mechanism of action of spiro[3.3]heptane derivatives as antibacterial agents is not well understood, but it is believed to involve the disruption of bacterial cell membranes or the inhibition of bacterial enzymes.
Effets Biochimiques Et Physiologiques
Spiro[3.3]heptane derivatives have been shown to have different biochemical and physiological effects depending on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to induce apoptosis or cell cycle arrest in cancer cells, while others have been shown to inhibit viral replication or bacterial growth. The toxicity and pharmacokinetics of spiro[3.3]heptane derivatives have been studied in vitro and in vivo, and some derivatives have shown promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro[3.3]heptane derivatives have several advantages for lab experiments, including their unique structure, diverse chemical reactivity, and potential applications in different fields. However, spiro[3.3]heptane derivatives also have some limitations, including their low solubility in water and some organic solvents, their potential toxicity and side effects, and the need for specialized equipment and expertise for their synthesis and characterization.
Orientations Futures
The future directions of spiro[3.3]heptane research include the development of new synthesis methods and the exploration of their potential applications in different fields. Some possible future directions include the design and synthesis of spiro[3.3]heptane derivatives with improved pharmacokinetic and pharmacodynamic properties, the development of spiro[3.3]heptane-based materials with unique properties, and the exploration of spiro[3.3]heptane derivatives as potential therapeutics for different diseases.
Méthodes De Synthèse
Spiro[3.3]heptane can be synthesized through different methods, including the Diels-Alder reaction, the intramolecular Michael addition, and the Nazarov cyclization. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cycloadduct. In the case of spiro[3.3]heptane, the diene is a substituted cyclopentadiene, and the dienophile is an alkyne. The intramolecular Michael addition involves the reaction of an enone with a nucleophile to form a cyclic product. The Nazarov cyclization involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone intermediate, which undergoes a ring-closing reaction to form spiro[3.3]heptane.
Applications De Recherche Scientifique
Spiro[3.3]heptane has been studied for its potential applications in different fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, spiro[3.3]heptane can be used as a building block for the synthesis of complex molecules. In material science, spiro[3.3]heptane can be used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, spiro[3.3]heptane derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
Propriétés
Numéro CAS |
174-74-3 |
|---|---|
Nom du produit |
Spiro[3.3]heptane |
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
spiro[3.3]heptane |
InChI |
InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 |
Clé InChI |
LBJQKYPPYSCCBH-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCC2 |
SMILES canonique |
C1CC2(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
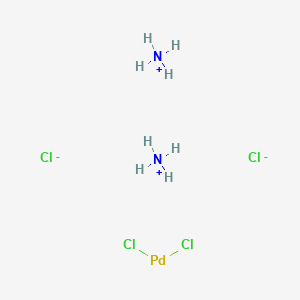
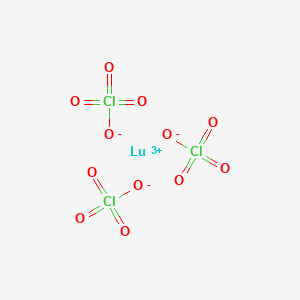
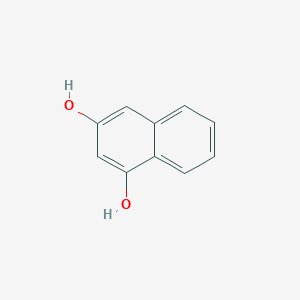
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
